molecular formula C15H11NOS B604397 4-((1E)-2-benzothiazol-2-ylvinyl)phenol CAS No. 137449-43-5

4-((1E)-2-benzothiazol-2-ylvinyl)phenol

Cat. No.: B604397
CAS No.: 137449-43-5
M. Wt: 253.32g/mol
InChI Key: WJUPCLKTBZSLIH-JXMROGBWSA-N
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Description

4-((1E)-2-benzothiazol-2-ylvinyl)phenol is an organic compound that features a phenol group attached to a benzothiazole moiety via a vinyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1E)-2-benzothiazol-2-ylvinyl)phenol can be achieved through several methods. Another method includes the use of arylboronic acids and ipso-hydroxylation reactions to introduce the phenol group .

Industrial Production Methods

Industrial production of phenolic compounds often involves the extraction from natural sources or the synthesis from simpler aromatic compounds. For this compound, large-scale production may utilize catalytic processes and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-((1E)-2-benzothiazol-2-ylvinyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.

Mechanism of Action

The mechanism of action of 4-((1E)-2-benzothiazol-2-ylvinyl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This detailed article provides a comprehensive overview of 4-((1E)-2-benzothiazol-2-ylvinyl)phenol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS/c17-12-8-5-11(6-9-12)7-10-15-16-13-3-1-2-4-14(13)18-15/h1-10,17H/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUPCLKTBZSLIH-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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